Milder, More Selective SNAr vs. 2-Chloropyridine
In the context of late-stage functionalization of complex pyridine-containing molecules, the use of a 2-fluoropyridine intermediate (like 2-Fluoro-6-nitropyridine) is crucial. A direct study on the relative rates of SNAr for 2-fluoropyridines versus 2-chloropyridines demonstrates that the C-F bond undergoes substitution significantly faster, with rate enhancements often exceeding an order of magnitude under the same mild reaction conditions. This allows for selective functionalization even in the presence of other reactive handles [1].
| Evidence Dimension | SNAr Reaction Rate (Relative) |
|---|---|
| Target Compound Data | Significantly faster (rate enhancement >10x) |
| Comparator Or Baseline | 2-Chloropyridine (rate ~1x) |
| Quantified Difference | Rate enhancement of >10x for fluorine over chlorine leaving group. |
| Conditions | Mild conditions suitable for late-stage functionalization of complex molecules, at ambient or slightly elevated temperatures. |
Why This Matters
This rate acceleration translates directly to faster reaction times, higher yields at lower temperatures, and greater chemoselectivity in multi-step syntheses, which are key performance indicators for process chemists and procurement specialists.
- [1] Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. https://doi.org/10.1021/ja5049303 View Source
